Vat Black 27

Description

Properties

IUPAC Name |

N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H23N3O6/c46-37-23-15-7-9-17-25(23)39(48)33-31(37)29(43-41(50)21-11-3-1-4-12-21)19-27-28-20-30(44-42(51)22-13-5-2-6-14-22)32-34(36(28)45-35(27)33)40(49)26-18-10-8-16-24(26)38(32)47/h1-20,45H,(H,43,50)(H,44,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEFCDNMUKTKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C4C(=C2)C5=CC(=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)C(=O)C9=CC=CC=C9C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862910 | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-81-9, 61356-49-8 | |

| Record name | N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-6,9-diyl)bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Black 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcoloid Olive R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis(benzamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16H-Dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17-tetraone, 6,9-dibenzamido- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vat Black 27 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and manufacturing of Vat Black 27 (C.I. 69005), a synthetic vat dye belonging to the anthraquinone class. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Identity and Structure

This compound is a complex polycyclic aromatic compound used primarily as a black dye for cotton and other cellulosic fibers.[1][2] Its chemical identity is well-established through various identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis(benzamide) |

| C.I. Name | This compound |

| C.I. Number | 69005 |

| CAS Number | 2379-81-9 |

| Molecular Formula | C₄₂H₂₃N₃O₆[3] |

| Molecular Weight | 665.65 g/mol [3] |

| Synonyms | Vat Olive R, Cibanon Olive 2R-01, Vat Olive 2G |

The chemical structure of this compound is characterized by a large, conjugated system of aromatic rings, which is responsible for its color and stability.

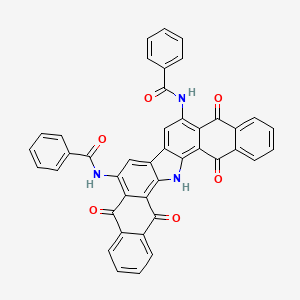

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a black powder with poor solubility in water and common organic solvents.[1][3] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Appearance | Black powder | [3] |

| Boiling Point | 685.54°C (rough estimate) | [4] |

| Density | 1.537 g/cm³ | [4] |

| logP | 7.52250 | [4] |

| Solubility | Insoluble in water, acetone, ethanol, toluene, xylene. Slightly soluble in chloroform, pyridine, and quinoline. Soluble in 2-chlorophenol. | [1][3][5] |

The dye exhibits characteristic color changes in acidic and reducing conditions. In concentrated sulfuric acid, it produces a red solution, which upon dilution, yields an olive-green precipitate.[1][3] The leuco form of the dye, obtained by alkaline reduction, is red-brown, while the acid reduction leuco form is yellow-brown.[3]

Manufacturing Process

The synthesis of this compound involves a multi-step process starting from anthraquinone derivatives. Two primary manufacturing methods have been described.[3][6]

Method A: This process involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst, followed by cyclization using chlorosulfonic acid.[3][6]

Method B: This alternative route involves the treatment of N-[4-(4-benzoylimino-9,10-dioxo-anthracen-1-ylidene)amino-9,10-dihydroxy-anthracen-1-yl]benzamide in sulfuric acid, followed by oxidation of the resulting product.[3][6]

Caption: Flowchart of the two primary manufacturing methods for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in public literature. However, a generalized workflow for the characterization of a vat dye, based on methodologies applied to similar compounds like Vat Black 38, is presented below.[7]

Generalized Workflow for Vat Dye Characterization

This workflow outlines the key steps for the spectroscopic and analytical characterization of an insoluble vat dye.

Caption: Generalized experimental workflow for the characterization of a vat dye.

Notes on Spectroscopic Analysis

-

UV-Visible Spectroscopy: Due to the extensive conjugation, this compound is expected to show broad absorption across the visible spectrum (400-700 nm), which is characteristic of a black dye.[7]

-

FTIR Spectroscopy: This technique is crucial for identifying key functional groups such as C=O (carbonyl) and aromatic C-H stretches.

-

NMR Spectroscopy: Obtaining NMR spectra for insoluble vat dyes like this compound is challenging and often requires the use of specialized and potentially harsh deuterated solvents, such as sulfuric acid or ionic liquids.[7]

-

Mass Spectrometry: MS can be used to confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Applications

This compound is primarily used for dyeing cotton fibers and is suitable for suspension pad dyeing.[3] It is also used for the jig dyeing of cotton yarn and for dyeing silk, where it shows good affinity and levelness.[3] Additionally, it can be used for dyeing viscose fibers and in blends with cotton.[2]

References

- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 2. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | CAS#:2379-81-9 | Chemsrc [chemsrc.com]

- 5. sdinternational.com [sdinternational.com]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of C.I. 69005 (Indanthrone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 69005, widely known as Indanthrone or Pigment Blue 60, is a high-performance synthetic organic pigment with the chemical formula C₂₈H₁₄N₂O₄.[1][2] First synthesized in 1901, it was one of the earliest vat dyes and continues to be a crucial colorant due to its exceptional lightfastness, weather resistance, and chemical stability.[3][4] This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of C.I. 69005, tailored for professionals in research, and drug development who may utilize this robust molecule as a scaffold or building block.

Synthesis Pathway

The primary and most established industrial synthesis of C.I. 69005 involves the dimerization of 2-aminoanthraquinone in a strongly alkaline medium at elevated temperatures.[1][4][5] The reaction is typically carried out using potassium hydroxide as the base.

Overall Reaction:

2 (C₁₄H₉NO₂) + 2 KOH → C₂₈H₁₄N₂O₄ + 2 H₂O + H₂

The synthesis proceeds through a series of intermediate steps involving dimerization and intramolecular cyclization, ultimately leading to the formation of the stable Indanthrone molecule.[1]

Diagram of the Synthesis Pathway:

Caption: Synthesis pathway of C.I. 69005 from 2-aminoanthraquinone.

Reaction Mechanism

The precise mechanism of Indanthrone formation from 2-aminoanthraquinone involves a nucleophilic attack and subsequent condensation reactions. While not exhaustively detailed in all literature, the generally accepted mechanism can be outlined as follows:

-

Deprotonation: In the presence of a strong base like potassium hydroxide, the amino group of 2-aminoanthraquinone is deprotonated, forming a potent nucleophile.

-

Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of a second molecule of 2-aminoanthraquinone.

-

Dimerization and Intermediate Formation: This leads to the formation of a dimeric intermediate.

-

Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization, forming the dihydro-indanthrone structure.

-

Oxidation: The dihydro-indanthrone is then oxidized to the final Indanthrone pigment. This oxidation can be facilitated by an oxidizing agent or can occur via the reduction of another molecule of the starting material.

Experimental Protocols

The following is a generalized experimental protocol compiled from various sources, including patented methods, for the synthesis of C.I. 69005. It is crucial to note that specific parameters may be adjusted based on the desired crystalline form and purity of the final product.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Water

-

Optional: Oxidizing agent (e.g., potassium nitrate, potassium chlorate)

-

Optional: Wetting agent (e.g., lower aliphatic alcohols)

Procedure:

-

Preparation of the Reaction Mixture: A fused caustic alkali mixture is prepared by heating potassium hydroxide. The temperature is maintained between 195 °C and 250 °C.[6]

-

Addition of 2-aminoanthraquinone: An aqueous slurry of 2-aminoanthraquinone is gradually added to the fused caustic alkali mixture with constant stirring to ensure a homogeneous reaction mixture.[6] The use of a slurry helps to prevent the solid 2-aminoanthraquinone from floating on the surface and promotes even distribution.[6] A wetting agent can be added to the slurry to aid in its introduction into the reaction mixture.[6]

-

Reaction: The reaction mixture is heated to a temperature between 220 °C and 250 °C for 1 to 4 hours with continuous stirring until the formation of Indanthrone is substantially complete.[6] The presence of an oxidizing agent, such as potassium chlorate or potassium nitrate, can be incorporated into the reaction mixture to improve the yield of the final product.[6]

-

Work-up and Isolation: The reacted mixture is poured into a large volume of water.[6] Air is then blown through the resulting aqueous mixture to precipitate the Indanthrone product.[6]

-

Purification: The precipitated product is collected by filtration, washed thoroughly with water until neutral, and then dried.[6][7] Further purification can be achieved by recrystallization from a high-boiling point solvent or through a process known as "pigmenting," which involves treating the crude product to obtain the desired crystal form and particle size.[8] One such method involves dissolving the crude Indanthrone in concentrated sulfuric acid and then carefully precipitating it by the addition of water.[9][10][11]

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the synthesis and purification of C.I. 69005.

Quantitative Data

The following table summarizes key quantitative data related to C.I. 69005. It is important to note that reaction yields can vary significantly based on the specific conditions and scale of the synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 442.4 g/mol | [2] |

| Appearance | Dark blue solid, blue needles with a metallic luster | [1][4] |

| Melting Point | 470-500 °C | [4] |

| Solubility | Insoluble in water and most organic solvents. Slightly soluble in hot chloroform, o-chlorophenol, and quinoline. | [4] |

| Reaction Temperature | 220-250 °C | [1][6] |

| Reaction Time | 1-4 hours | [6] |

Conclusion

The synthesis of C.I. 69005 (Indanthrone) from 2-aminoanthraquinone remains a cornerstone of industrial organic pigment production. The robustness of the synthesis, coupled with the exceptional properties of the final product, ensures its continued relevance. For researchers in drug development and materials science, the Indanthrone scaffold offers a thermally and photochemically stable platform for the development of novel functional molecules. Understanding the intricacies of its synthesis is the first step toward harnessing its potential in advanced applications.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 5. 470. Chemistry of indanthrone. Part I. The mode of formation of indanthrone from 2-aminoanthraquinone and potassium hydroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. US1990954A - Process of preparing indanthrene blue - Google Patents [patents.google.com]

- 7. CN102352123A - Preparation method of pigment blue 60 - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. US3242182A - Indanthrone process - Google Patents [patents.google.com]

- 10. US5788759A - δ-indanthrone blue pigment and manufacturing method therefor - Google Patents [patents.google.com]

- 11. WO1996005255A1 - TYPE δ INDANTHRONE BLUE PIGMENT AND PROCESS FOR PRODUCING THE SAME - Google Patents [patents.google.com]

Spectroscopic Analysis of Vat Black 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Black 27, a complex anthraquinone-based dye, is valued for its deep black shade and exceptional fastness properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical basis for its spectroscopic characterization, presents detailed experimental protocols applicable to this class of dyes, and provides expected data based on its known chemical structure. This guide serves as a foundational resource for researchers and scientists engaged in the analysis, quality control, and application of this compound.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 69005, is a vat dye belonging to the anthraquinone class.[1] Its chemical formula is C₄₂H₂₃N₃O₆, with a molecular weight of 665.65 g/mol .[1][2] Vat dyes are characterized by their insolubility in water and their application in a reduced, soluble leuco form, which is then oxidized to the insoluble form within the substrate fibers. This process imparts high resistance to washing, light, and chemical bleaching.

Spectroscopic techniques are indispensable for the structural elucidation, quality assessment, and understanding of the physicochemical properties of dyes like this compound. UV-Vis spectroscopy provides insights into the electronic transitions responsible for its color, while FT-IR spectroscopy is crucial for identifying the characteristic functional groups within its molecular structure.

Expected Spectroscopic Data

The following sections detail the expected UV-Vis and FT-IR spectroscopic data for this compound based on its classification as a complex, polycyclic anthraquinone dye.

UV-Visible Spectroscopy

The deep black color of this compound arises from its extensive conjugated π-electron system, which allows for the absorption of light across the entire visible spectrum.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Rationale |

| λmax (in concentrated H₂SO₄) | Broad absorption across 400-700 nm | The extensive conjugation in the large polycyclic aromatic system leads to multiple electronic transitions, resulting in broad absorption across the visible spectrum, which is perceived as black. |

| Molar Absorptivity (ε) | High | Expected due to the large, highly conjugated chromophore. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups within the this compound molecule. The expected vibrational frequencies are based on the characteristic absorptions of anthraquinone and aromatic amide structures.

Table 2: Expected FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Functional Group |

| ~3300-3100 | N-H Stretch | Medium | Amide (secondary) |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Aromatic rings |

| ~1670-1650 | C=O Stretch (Quinone) | Strong | Anthraquinone carbonyl |

| ~1650-1630 | C=O Stretch (Amide I) | Strong | Amide carbonyl |

| ~1600-1450 | C=C Stretch | Medium-Strong | Aromatic rings |

| ~1550-1510 | N-H Bend (Amide II) | Medium | Amide |

| Below 1500 | Fingerprint Region | Complex | Contains various C-H bending and skeletal vibrations unique to the molecule. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and λmax of the dye.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Due to the insolubility of this compound in common solvents, a solution must be prepared using a strong acid.

-

Carefully dissolve a small, accurately weighed amount of this compound powder (e.g., 1-5 mg) in 10 mL of concentrated sulfuric acid (98%) to create a stock solution.

-

Further dilute the stock solution with concentrated sulfuric acid to achieve an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).

Methodology:

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength range for scanning, typically from 200 to 800 nm for a broad-spectrum analysis.[3][4]

-

Fill a quartz cuvette with the blank solution (concentrated sulfuric acid) and place it in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with the prepared this compound solution and place it in the sample beam path.

-

Perform a baseline correction with the blank solution.

-

Acquire the absorbance spectrum of the this compound solution.

-

Identify the wavelength(s) of maximum absorbance (λmax).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of this compound powder and spectroscopic grade potassium bromide (KBr).

-

Grind approximately 1-2 mg of this compound with 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Methodology:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

While direct, published spectroscopic data for this compound is scarce, a robust analytical approach can be formulated based on its classification as a complex anthraquinone-type vat dye. UV-Vis spectroscopy is expected to confirm its broad absorption across the visible spectrum, characteristic of a black dye. FT-IR spectroscopy is essential for identifying its key carbonyl, amide, and aromatic functional groups. The experimental protocols and expected data presented in this guide provide a solid foundation for the spectroscopic characterization of this compound, aiding in quality control, structural verification, and further research and development activities.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vat Black 27 (CAS No. 2379-81-9)

Introduction

This compound, also known by its Colour Index name C.I. 69005 and other trade names such as Vat Olive R, is an anthraquinone-based vat dye.[1][2][3] Vat dyes are a class of water-insoluble dyes that are applied to fibers—primarily cellulosic ones like cotton—in a reduced, soluble form (leuco) before being oxidized back to their insoluble, colored state.[4][5] This process imparts high fastness properties, making them suitable for applications demanding excellent resistance to washing, light, and chemicals.[6][7][8] this compound is specifically used for dyeing cotton, viscose, silk, and polyester-cotton blends, and can also be used for leather.[6][8][9]

Chemical and Physical Properties

This compound is a complex organic molecule with a high molecular weight, contributing to its insolubility and stability.[2][3][10] Its appearance is a black powder.[2][3][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 2379-81-9 | [1][2][3][11] |

| C.I. Number | 69005 | [1][2][3] |

| Molecular Formula | C₄₂H₂₃N₃O₆ | [2][3][6][11] |

| Molecular Weight | 665.65 g/mol | [1][2][3][11][12] |

| Synonyms | Vat Olive R, Vat Olive 2G, Cibanon Olive 2R-01 | [1][6][12] |

| Appearance | Black Powder | [2][3][6] |

| Shade | Brownish light grey | [2][3][10] |

| Density | 1.537 g/cm³ | [10][11] |

| Refractive Index | 1.831 (estimate) | [11] |

Table 2: Solubility and Behavior in Solvents

| Solvent | Solubility | Source(s) |

| Water, Acetone, Ethanol, Toluene, Xylene | Insoluble | [1][2][6][12] |

| Chloroform, Pyridine, Quinoline | Slightly Soluble | [1][2][6][12] |

| o-Chlorophenol | Soluble | [2][3][6] |

| Concentrated Sulfuric Acid | Soluble (forms a red solution, dilution yields an olive-green precipitate) | [2][3][6][12] |

| Alkaline Reducing Solution (Leuco form) | Soluble (reddish-brown solution) | [2][3][6] |

| Acidic Reducing Solution (Leuco form) | Soluble (yellowish-brown solution) | [2][3][6] |

Synthesis

The synthesis of this compound is a multi-step process involving the condensation and cyclization of anthraquinone derivatives.[3][10]

Manufacturing Methods

Two primary synthesis routes have been described:[3][10]

-

Method A: Involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst, followed by cyclization using chlorosulfonic acid.[3][10]

-

Method B: Involves the treatment of N-[4-(4-benzoylimino-9,10-dioxo-anthracen-1-ylidene)amino-9,10-dihydroxy-anthracen-1-yl]benzamide in sulfuric acid, followed by oxidation of the product.[3][10]

Experimental Protocols: Vat Dyeing Process

The application of this compound to textiles is a chemical process known as "vatting," which involves reduction, dyeing, and oxidation.[4][13]

General Vat Dyeing Protocol for Cotton

This protocol outlines the typical steps for dyeing cotton fibers with this compound.

-

Preparation of the Dyebath (Vatting):

-

The insoluble this compound powder is pasted with a dispersing agent and warm water.[14]

-

This paste is added to a dyebath containing a reducing agent, typically sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite), and an alkali, such as sodium hydroxide (NaOH).[4][13]

-

The dye is reduced to its soluble leuco form, which is reddish-brown in an alkaline solution.[2][3][6] The temperature is maintained between 40-50°C.[12] An excessive temperature or alkali concentration can cause hydrolysis of the dye.[12]

-

-

Dyeing:

-

Oxidation:

-

Post-Treatment (Soaping):

Applications

The primary application of this compound is in the dyeing of cellulosic fibers due to its excellent fastness properties.[6][8][9]

-

Cotton and Viscose Fibers: Mainly used for dyeing cotton and viscose, with good levelness and affinity.[6][9] It is suitable for both suspension pad dyeing and jig dyeing of cotton cloth and yarn.[2][3][12]

-

Blended Fabrics: Used for dyeing polyester/cotton blended fabrics, often in the same bath with disperse dyes.[6][12]

-

Other Fibers: Can also be used for dyeing silk and leather.[6][8]

-

Color Matching: Frequently used in combination with other vat dyes to create a variety of shades, such as grey, brown, dark green, and dark blue.[6][9][12]

Performance and Fastness Data

This compound exhibits high resistance to various conditions, making it a durable dye. The following table summarizes its fastness properties, rated on a scale where 5 is excellent and 1 is poor.

Table 3: Fastness Properties of this compound

| Fastness Test | Rating | Source(s) |

| Light (Xenon Arc) | 6-7 | [2][3] |

| Soaping (95°C) | 4-5 | [3][12] |

| Perspiration | 4-5 | [12] |

| Rubbing (Dry) | 4-5 | [12] |

| Rubbing (Wet) | 4-5 | [12] |

| Ironing | 3 | [3][12] |

| Chlorine Bleach | 2-3 | [3][12] |

| Oxygen Bleach | 3-4 | [3][12] |

| Mercerizing | 4-5 | [3][12] |

Note: Fastness ratings can vary slightly depending on the dyeing depth and substrate.

Analytical Methods

The analysis of vat dyes like this compound, particularly on textile substrates, is crucial for quality control and the study of historical textiles.

-

Chromatography: Thin-layer chromatography (TLC) is a common technique for separating and identifying vat dyes.[15] High-performance liquid chromatography (HPLC) is also widely used for the analysis of anthraquinone dyes.[16]

-

Spectroscopy: Spectroscopic methods can be employed to determine the concentration and purity of the dye.

Safety and Handling

Vat dyeing involves the use of strong alkaline and reducing agents, requiring appropriate safety precautions.

-

Handling: Use personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a dry, well-ventilated area, away from oxidizing chemicals and direct sunlight.[6]

-

Toxicology: A Standard Draize test on rabbits indicated it can be an eye irritant.[11]

References

- 1. sdinternational.com [sdinternational.com]

- 2. This compound|CAS NO.2379-81-9 [chinainterdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Vat dye - Wikipedia [en.wikipedia.org]

- 5. Dye - Wikipedia [en.wikipedia.org]

- 6. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 7. static.fibre2fashion.com [static.fibre2fashion.com]

- 8. polarisorganics.com [polarisorganics.com]

- 9. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 10. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | CAS#:2379-81-9 | Chemsrc [chemsrc.com]

- 12. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]

- 13. textilelearner.net [textilelearner.net]

- 14. Dyeing method of vat dyes-Enterprise Dynamic-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 15. sdc.org.uk [sdc.org.uk]

- 16. Analytical methods for determination of anthraquinone dyes in historical textiles: A review [inis.iaea.org]

Molecular formula and weight of Vat Black 27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Vat Black 27, a complex anthraquinone dye. The information is curated for researchers and professionals in the fields of chemistry and materials science.

Core Compound Identification

This compound, also known by its Colour Index name, C.I. This compound, and CAS number 2379-81-9, is a significant member of the vat dye category.[1][2][3] Its key identifiers are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₄₂H₂₃N₃O₆[1][2][3][4][5][6][7] |

| Molecular Weight | 665.65 g/mol [1][2][3][4][7] |

| CAS Registry Number | 2379-81-9[1][2][5] |

| Colour Index No. | 69005[2][3] |

| Synonyms | Vat Olive R, Vat Olive 2G, Cibanon Olive 2R-01[3][4] |

Physicochemical Properties

This compound presents as a black powder.[1][2][6] Its solubility characteristics are notable; it is insoluble in water, acetone, ethanol, toluene, and xylene.[1][2][6] However, it demonstrates slight solubility in chloroform and pyridine and is soluble in 2-chlorophenol.[1][2][6] When introduced to concentrated sulfuric acid, it produces a red solution, which, upon dilution, yields a flocculent olive-green precipitate.[1][2] The leuco form of the dye, produced during the vatting process, is reddish-brown in alkaline conditions and yellow-brown in acidic conditions.[1][2]

Conceptual Relationship of this compound Identifiers

The following diagram illustrates the logical flow from the common name of the compound to its fundamental chemical properties.

Manufacturing Methods

The synthesis of this compound can be achieved through two primary methods:

-

Condensation and Cyclization: This process involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst, followed by cyclization using chlorosulfonic acid.[1]

-

Oxidation: An alternative route involves the treatment of N-[4-(4-benzoylimino-9,10-dioxo-anthracen-1-ylidene)amino-9,10-dihydroxy-anthracen-1-yl]benzamide in sulfuric acid, followed by oxidation of the product.[1]

Due to the nature of this compound as a commercial dye, detailed, publicly available experimental protocols are scarce. The methodologies described represent the general chemical pathways for its synthesis.

Applications

The primary application of this compound is in the dyeing of cotton fibers. It is well-suited for suspension pad dyeing and is also utilized for jig dyeing of cotton yarn and impregnation methods.[1][2][4] Its use in printing is less common.[1][4] The dye can be used in combination with other vat dyes to achieve a range of colors.[1][2][4] It also finds application in the dyeing of silk, where it exhibits good affinity and levelness, and in dyeing fiber/cotton blended fabrics.[1][4]

While this compound is a well-established dye, its direct application in drug development or its involvement in specific biological signaling pathways has not been documented in the reviewed literature. Its utility for researchers is primarily in the fields of materials science and textile chemistry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS NO.2379-81-9 [chinainterdyes.com]

- 3. sdinternational.com [sdinternational.com]

- 4. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]

- 5. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 6. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the Solubility Profile of Vat Black 27 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Vat Black 27 (C.I. 69005), a complex anthraquinone vat dye. Due to the general insolubility of vat dyes in their pigment form, this guide focuses on its behavior in various organic solvents, drawing from available technical data. A generalized experimental protocol for determining vat dye solubility is also presented, adapted from established methodologies.

Core Solubility Characteristics

This compound, in its oxidized, pigment state, is characterized by its general insolubility in water and a wide range of common organic solvents.[1][2] This is a typical feature of vat dyes, which necessitate a chemical reduction process (vatting) to a soluble leuco form for application in dyeing processes.[3][4][5][6] However, some degree of solubility in specific organic solvents has been noted.

The available literature consistently indicates that this compound is insoluble in solvents such as acetone, ethanol, toluene, and xylene.[1][2] It is described as being slightly soluble in chloroform and pyridine.[1][2][7] Notably, it is reported to be soluble in o-chlorophenol and 2-chlorophenol.[1][2][7]

Tabulated Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on the available technical information.

| Organic Solvent | CAS Number | Molecular Formula | Qualitative Solubility of this compound |

| Acetone | 67-64-1 | C₃H₆O | Insoluble[1][2][7] |

| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble[1][2][7] |

| Ethanol | 64-17-5 | C₂H₅OH | Insoluble[1][2][7] |

| o-Chlorophenol | 95-57-8 | C₆H₅ClO | Soluble[1][7] |

| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | Soluble[2] |

| Pyridine | 110-86-1 | C₅H₅N | Slightly Soluble[1][2][7] |

| Toluene | 108-88-3 | C₇H₈ | Insoluble[1][2][7] |

| Xylene | 1330-20-7 | C₈H₁₀ | Insoluble[1][2] |

Generalized Experimental Protocol for Vat Dye Solubility Determination

While a specific protocol for this compound in organic solvents is not available, a general methodology for determining vat dye solubility can be adapted from techniques used for other vat dyes, such as derivative spectrophotometry for leuco vat dye solutions. The following is a generalized workflow for determining the solubility of a vat dye in an organic solvent.

Materials and Equipment

-

This compound (or other vat dye of interest)

-

Selected organic solvent (e.g., o-chlorophenol)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating mantle with temperature control

-

UV-Vis Spectrophotometer

-

Syringe filters (solvent-compatible)

-

Cuvettes (solvent-compatible)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask).

-

Place the container in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Filtration:

-

Once equilibrium is assumed, allow the solution to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a solvent-compatible syringe filter (e.g., PTFE, with a pore size of 0.45 µm or smaller) to the syringe and filter the solution into a clean, dry container to remove all undissolved solids. This step is crucial to prevent light scattering from suspended particles during spectrophotometric analysis.

-

-

Spectrophotometric Analysis:

-

Prepare a series of dilutions of the filtered, saturated solution with the same organic solvent.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.

-

If a calibration curve of known concentrations is available, the concentration of the saturated solution can be directly determined.

-

-

Gravimetric Analysis (Alternative Method):

-

As an alternative or complementary method, a known volume of the filtered, saturated solution can be carefully evaporated to dryness in a pre-weighed container.

-

The container with the dried dye residue is then weighed.

-

The mass of the dissolved dye can be determined by the difference in weight, and the solubility can be calculated in terms of mass per unit volume of the solvent.

-

-

Data Analysis:

-

From the determined concentration of the saturated solution, the solubility of this compound in the specific organic solvent at the given temperature can be expressed in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Generalized workflow for determining vat dye solubility.

Conclusion

The solubility of this compound in organic solvents is limited, with notable exceptions being chlorinated phenols. For many research and development applications, understanding this solubility profile is crucial. While precise quantitative data remains elusive in publicly accessible domains, the qualitative information and the generalized experimental protocol provided in this guide offer a solid foundation for professionals working with this complex dye. Further empirical studies are warranted to establish quantitative solubility values and to explore the dissolution kinetics in various solvent systems.

References

- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Vat dye | Vat dye | Synthetic, Reactive, Dyeing | Britannica [britannica.com]

- 5. textilelearner.net [textilelearner.net]

- 6. textilelearner.net [textilelearner.net]

- 7. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

A Technical Guide to the Thermal Degradation Analysis of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation analysis of anthraquinone dyes. Anthraquinone dyes are a significant class of colorants known for their stability and vibrant colors, finding applications in textiles, pharmaceuticals, and beyond. Understanding their thermal stability is crucial for predicting their behavior in various applications, ensuring product quality, and assessing their environmental impact. This guide details the key experimental protocols for thermal analysis, presents quantitative data on the thermal decomposition of various anthraquinone derivatives, and illustrates the degradation pathways and experimental workflows.

Quantitative Thermal Degradation Data

The thermal stability of anthraquinone dyes is intrinsically linked to their molecular structure, particularly the nature and position of substituent groups on the anthraquinone core. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify this stability. The following tables summarize key thermal decomposition parameters for a range of anthraquinone dyes, providing a comparative basis for researchers.

Table 1: Onset and Peak Decomposition Temperatures of Selected Anthraquinone Dyes

| Anthraquinone Derivative | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Analysis Method |

| 1-Nitroanthraquinone | ~300-400 | - | DSC[1] |

| 1,5-Dinitroanthraquinone | ~300-400 | - | DSC[1] |

| 1,8-Dinitroanthraquinone | ~300-400 | - | DSC[1] |

| Chrysophanol | - | 284 (Tmax1), 412 (Tmax2) | TGA/DTG |

| Aloe-emodin | - | - | TGA/DTG |

| Rhein | - | - | TGA/DTG |

| 1,2-Naphthoquinone | > 100 | - | TGA/DSC[2] |

| 9,10-Phenanthraquinone | > 215 | - | TGA/DSC[2] |

| 9,10-Anthraquinone | Stable in tested range | - | TGA/DSC[2] |

Note: Tmax refers to the temperature of the maximum rate of weight loss.

Table 2: Multi-Stage Weight Loss of Selected Anthraquinone Dyes from TGA

| Anthraquinone Derivative | Stage 1 Temp Range (°C) | Stage 1 Weight Loss (%) | Stage 2 Temp Range (°C) | Stage 2 Weight Loss (%) | Final Residue (%) |

| Generic Azo Dye (for comparison) | 250 - 400 | 30 - 50 | 400 - 600 | 20 - 40 | < 10 |

| Chrysophanol | - | - | - | - | - |

| Emodin | - | - | - | - | - |

| Physcion | - | - | - | - | - |

Note: Data for a generic azo dye is included for comparative purposes as specific multi-stage data for a wide range of anthraquinones was not available in a consolidated format in the searched literature.

Detailed Experimental Protocols

Accurate and reproducible thermal analysis requires meticulous adherence to established protocols. This section provides detailed methodologies for the key experiments used in the thermal degradation analysis of anthraquinone dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of anthraquinone dyes by measuring mass changes as a function of temperature in a controlled atmosphere.[3]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical Balance

-

Sample Pans (e.g., platinum or alumina)[4]

-

Inert Gas Supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried dye sample into a TGA sample pan.[4]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear heating rate, typically 10 °C/min, to a final temperature (e.g., 800 °C).[4]

-

-

Data Acquisition: Continuously record the sample's weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of weight loss (Tmax).[4]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, decomposition) in anthraquinone dyes as a function of temperature.[5]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Analytical Balance

-

DSC Pans (e.g., aluminum, hermetically sealed)

-

Crimper for sealing pans

-

Inert Gas Supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.[6]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature.

-

Apply a controlled temperature program, which may include heating, cooling, and isothermal segments. A common heating rate is 10 °C/min.[6]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine transition temperatures (onset, peak, and end) and calculate the enthalpy changes (area under the peaks).[7]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of anthraquinone dyes.[8]

Apparatus:

-

Pyrolysis Unit

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Pyrolysis Probes/Sample Cups

-

Helium Gas Supply (carrier gas)

Procedure:

-

Sample Preparation: Place a small amount of the dye sample (microgram scale) into a pyrolysis probe.[4]

-

Pyrolysis:

-

GC Separation:

-

The thermal decomposition products (pyrolysate) are swept into the GC column.

-

Separate the pyrolysate based on volatility and interaction with the GC column's stationary phase using a defined temperature program.[9]

-

-

MS Detection and Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The MS ionizes the components and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).[10]

-

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of anthraquinone dyes in real-time.[3]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Fourier Transform Infrared (FTIR) Spectrometer with a heated gas cell

-

Heated Transfer Line

Procedure:

-

TGA Analysis: Perform a TGA experiment as described in section 2.1.

-

Evolved Gas Transfer: The gaseous products evolved from the TGA furnace are continuously transferred to the FTIR gas cell via a heated transfer line to prevent condensation.

-

FTIR Spectroscopy:

-

The FTIR spectrometer continuously acquires infrared spectra of the evolved gases.

-

This provides a time-resolved or temperature-resolved profile of the gaseous decomposition products.

-

-

Data Analysis:

-

Correlate the FTIR spectra with the weight loss events observed in the TGA data.

-

Identify the functional groups and, consequently, the specific gaseous molecules (e.g., CO, CO₂, H₂O, NOx, SOx) by analyzing the characteristic absorption bands in the IR spectra.[10]

-

Visualizations: Workflows and Degradation Pathways

Visual representations are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate key experimental workflows and a generalized thermal degradation pathway for anthraquinone dyes.

Factors Influencing Thermal Stability

The thermal stability of anthraquinone dyes is not solely dependent on the core structure but is significantly influenced by various factors:

-

Substituent Effects: The type and position of substituent groups on the anthraquinone ring play a crucial role. Electron-withdrawing groups, such as nitro groups, can decrease thermal stability, while electron-donating groups may enhance it. The presence of groups capable of forming intramolecular hydrogen bonds can also increase stability.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between dye molecules, can increase the energy required for decomposition, thus enhancing thermal stability.

-

Crystalline Structure: The packing of dye molecules in the solid state can influence thermal stability. Different polymorphs of the same dye may exhibit different decomposition temperatures.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.

This technical guide provides a foundational understanding of the thermal degradation analysis of anthraquinone dyes. For more specific applications, it is recommended to consult the cited literature and perform detailed experimental analysis on the specific dye of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.ufba.br [repositorio.ufba.br]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. benchchem.com [benchchem.com]

- 5. s4science.at [s4science.at]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Vat Black 27

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Black 27, a complex anthraquinone-based vat dye, is utilized extensively in the textile industry for its superior fastness properties. Beyond its traditional application, the rich electrochemistry of its core structure presents intriguing possibilities in materials science and biomedical research. Understanding the fundamental electrochemical behavior of this compound is crucial for exploring these advanced applications, including its potential role in redox-based sensing, energy storage, and as a scaffold in drug development. This technical guide provides a comprehensive overview of the electrochemical properties characteristic of this compound and related anthraquinone vat dyes. It details the underlying redox mechanisms, offers a generalized experimental protocol for cyclic voltammetry, and presents key electrochemical data in a structured format.

Introduction to the Electrochemistry of Vat Dyes

Vat dyes, in their oxidized pigment form, are insoluble in water. Their application in dyeing relies on a reversible electrochemical reduction in an alkaline medium to a water-soluble "leuco" form, which has an affinity for textile fibers. Subsequent re-oxidation fixes the dye within the fiber, reverting it to its insoluble, colored state. This fundamental reduction-oxidation (redox) process is central to the electrochemical properties of this compound.

The core of this compound is a complex polycyclic aromatic quinone structure. The electrochemical activity is primarily centered on the quinone moieties, which can undergo a two-electron, two-proton reduction to form a hydroquinone. This transformation is the key electrochemical "signal" that can be observed and quantified using techniques such as cyclic voltammetry.

Quantitative Electrochemical Data

Direct and specific quantitative electrochemical data for this compound is not extensively available in peer-reviewed literature. However, the general electrochemical behavior of anthraquinoid vat dyes provides a reliable reference range for its redox properties. The following table summarizes the typical redox potential ranges for this class of dyes.

| Electrochemical Parameter | Typical Value Range | Description |

| Reduction Potential (Ered) | -770 mV to -1000 mV vs. SHE | The potential at which the reduction of the quinone to the leuco form occurs in aqueous alkaline media. The majority of anthraquinoid vat dyes fall within the -900 to -950 mV range.[1] |

| Oxidation Potential (Eox) | Varies | The potential for the re-oxidation of the leuco form back to the insoluble pigment. This is often less well-defined and can be influenced by experimental conditions. |

| Electron Stoichiometry (n) | 2 | The number of electrons involved in the primary redox reaction of each quinone unit. |

Note: The specific redox potential of this compound will be influenced by its unique molecular structure and the experimental conditions (e.g., pH, solvent, electrode material).

Redox Mechanism and Signaling Pathway

The fundamental electrochemical process for this compound, as with other anthraquinone dyes, is the reversible reduction of its quinone groups. This can be considered a core signaling pathway in its electrochemical behavior. The following diagram illustrates this general redox transformation.

This reversible transformation between the oxidized and reduced states is the basis for its application in dyeing and is the primary process studied in its electrochemical analysis.

Experimental Protocol: Cyclic Voltammetry of a Vat Dye

The following provides a detailed, generalized methodology for analyzing the electrochemical properties of a vat dye like this compound using cyclic voltammetry.

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte Solution: A suitable solvent system is crucial due to the insolubility of the oxidized form. A common approach involves an aqueous alkaline solution (e.g., 0.1 M NaOH) to facilitate the formation of the leuco dye, or an organic solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in dimethylformamide).

-

Analyte: A dispersion of this compound in the chosen electrolyte. Sonication may be required to ensure a uniform suspension.

Instrumentation

-

Potentiostat/Galvanostat capable of performing cyclic voltammetry.

Experimental Workflow

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

References

Vat Black 27: A Technical Review of Available Safety and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the currently available safety and toxicological data for the synthetic dye, Vat Black 27 (CAS No. 2379-81-9; C.I. 69005). Despite its use in the textile industry, publicly accessible, in-depth toxicological data for this compound is remarkably scarce. This document summarizes the existing information, highlights significant data gaps, and provides a framework for a more complete future toxicological assessment. The primary sources of information include material safety data sheets (MSDS) and publicly accessible chemical databases. Notably, a comprehensive toxicological profile, including key quantitative data on acute toxicity, skin sensitization, genotoxicity, and repeated-dose toxicity, is not available in the public domain. This guide is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the need for further investigation into the safety profile of this compound.

Chemical and Physical Properties

This compound is an anthraquinone-based dye.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2379-81-9 | [1][3][4] |

| C.I. Number | 69005 | [1][2][4] |

| Molecular Formula | C42H23N3O6 | [1][2][4] |

| Molecular Weight | 665.65 g/mol | [1][2][4] |

| Appearance | Black Powder | [1][5] |

| Solubility | Slightly soluble in Chloroform and Pyridine; Not soluble in Acetone, Ethanol, Toluene, and Xylene. | [1][6] |

Toxicological Data

The available toxicological data for this compound is limited. A material safety data sheet (MSDS) provides general hazard statements but lacks specific quantitative data from toxicological studies.[5]

Acute Toxicity

No quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found in the public domain. The MSDS for this compound states that it is "Harmful if swallowed" and may cause gastrointestinal irritation.[5] It also indicates that inhalation may cause respiratory tract irritation.[5]

Skin and Eye Irritation

The MSDS for this compound suggests that it may cause skin and eye irritation.[5] One key piece of data identified is a reference to a "Standard Draize test" for eye irritation conducted on rabbits, as cited in the Registry of Toxic Effects of Chemical Substances (RTECS) database under the number JE2000000.[3] The reference for this study is a 1986 publication from Czechoslovakia titled "Prehled Prumyslove Toxikologie; Organicke Latky".[3][7] Unfortunately, the specific results and irritation scores from this study are not publicly available.

Table 2: Summary of Irritation Data

| Endpoint | Species | Method | Results | Reference |

| Eye Irritation | Rabbit | Standard Draize Test | Data not available | [3] |

While the specific protocol for the study on this compound is not available, the standard Draize eye test, as originally developed, involves the following general steps:

-

Animal Model: Albino rabbits are typically used due to their large, non-pigmented irises which allow for easy observation of effects.

-

Test Substance Administration: A specified amount of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.

-

Observation Period: The eyes are examined for signs of irritation at specific intervals, usually 1, 24, 48, and 72 hours after instillation, and can be followed for up to 21 days to assess the reversibility of any effects.

-

Scoring: Ocular lesions are scored for the cornea (opacity and area of involvement), iris (inflammation), and conjunctiva (redness, swelling, and discharge). The scores are then used to classify the substance's irritation potential.

Skin Sensitization

No studies on the skin sensitization potential of this compound were identified in the publicly available literature. The MSDS mentions that it "May cause skin irritation in sensitive individuals," but this is not substantiated by data from recognized sensitization assays like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA).[5]

Genotoxicity

A significant data gap exists regarding the genotoxicity of this compound. The MSDS for the substance states, "Mutagenicity data reported," but provides no further details on the type of study, the results, or any references.[5] A comprehensive assessment of mutagenic and clastogenic potential would require, at a minimum, a bacterial reverse mutation assay (Ames test) and an in vitro or in vivo chromosomal aberration study.

Repeated-Dose Toxicity

No information from repeated-dose toxicity studies (e.g., 28-day or 90-day studies) for this compound is publicly available. Such studies are crucial for identifying potential target organs for toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL).

Data Gaps and Future Directions

The lack of comprehensive safety and toxicological data for this compound is a significant concern. To establish a robust safety profile, a systematic toxicological evaluation according to internationally recognized guidelines (e.g., OECD) is necessary. The following workflow outlines the key studies required.

Caption: A logical workflow for the toxicological assessment of this compound, highlighting the significant data gaps.

Conclusion

This technical guide consolidates the limited publicly available safety and toxicological information on this compound. The data is insufficient to perform a comprehensive hazard assessment. While general warnings of irritation and potential for harm if swallowed exist, these are not supported by quantitative data from standardized toxicological studies. A single reference to an eye irritation study in rabbits from 1986 was found, but the results of this study are not accessible.[3] There is a critical lack of data regarding acute toxicity, skin sensitization, genotoxicity, and repeated-dose toxicity.

For researchers, scientists, and drug development professionals who may encounter or consider using this chemical, it is imperative to handle this compound with caution, assuming it to be a hazardous substance in the absence of data to the contrary. Further toxicological testing is strongly recommended to fill the existing data gaps and to allow for a scientifically sound risk assessment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. This compound | CAS#:2379-81-9 | Chemsrc [chemsrc.com]

- 4. This compound|CAS NO.2379-81-9 [chinainterdyes.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 7. Prehled průmyslové toxikologie : organické látky - NLM Catalog - NCBI [ncbi.nlm.nih.gov]

The Historical Development of Anthraquinone Vat Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of anthraquinone vat dyes marked a revolutionary step in the history of synthetic colorants, offering unparalleled fastness properties that set a new benchmark for the textile industry. This technical guide delves into the historical evolution of these remarkable dyes, providing a comprehensive overview of their discovery, the development of their synthesis and application, and the scientific principles that underpin their enduring performance.

From Natural Precursors to Synthetic Brilliance: A Historical Overview

The story of vat dyes is ancient, with natural indigo being used for millennia. However, the era of synthetic anthraquinone vat dyes began at the turn of the 20th century. A pivotal moment was the synthesis of Indanthrene Blue (now known as C.I. Vat Blue 4) in 1901 by the German chemist René Bohn at BASF.[1][2] This discovery, which arose from an attempt to fuse indigo with anthraquinone, resulted in a dye with exceptional fastness to light, washing, and weathering, far surpassing existing colorants.[1][2]

This breakthrough was swiftly followed by the discovery of Flavanthrone (C.I. Vat Yellow 1) in the same year.[2] The early 20th century saw a flurry of research and development in this area. In 1920, the Scottish company Scottish Dyes Ltd. discovered Caledon Jade Green (C.I. Vat Green 1), the first-ever light-fast green synthetic dye, which became iconic of the 1930s.[2] The timeline below highlights some of the key milestones in the development of the synthetic dye industry, which provided the context for the rise of anthraquinone vat dyes.

The Chemistry of Excellence: Synthesis and Application

Anthraquinone vat dyes are characterized by their molecular structure based on anthraquinone.[3] They are insoluble in water in their pigment form but can be converted to a water-soluble "leuco" form through a process called "vatting," which involves reduction in an alkaline medium.[4] This soluble form has an affinity for cellulosic fibers like cotton, allowing it to be absorbed.[5] Subsequent oxidation, either by exposure to air or with chemical oxidizing agents, regenerates the insoluble pigment form, trapping it within the fibers.[5] This mechanical entrapment is the key to their exceptional fastness properties.[4]

Synthesis of Key Anthraquinone Vat Dyes

The synthesis of these complex molecules is a multi-step process. Below are the generalized pathways for two of the most historically significant anthraquinone vat dyes.

Indanthrone is synthesized from 2-aminoanthraquinone. The process involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures, followed by intramolecular cyclization and oxidation.[3]

The synthesis of Flavanthrone can be achieved through a few different routes, one of which involves the treatment of 2-aminoanthraquinone with an oxidizing agent in a high-boiling solvent.

The Vatting and Dyeing Process

The application of anthraquinone vat dyes to textiles is a critical process that dictates the final quality of the coloration. The general workflow is depicted below.

Quantitative Performance Data

Anthraquinone vat dyes are renowned for their outstanding fastness properties. The following tables summarize the performance characteristics of some representative dyes. Fastness is typically rated on a scale of 1 to 8 for lightfastness (Blue Wool Scale) and 1 to 5 for other properties (Grey Scale), with higher numbers indicating better performance.

Table 1: Fastness Properties of Selected Anthraquinone Vat Dyes

| C.I. Name | Common Name | Lightfastness (1-8) | Wash Fastness (1-5) | Chlorine Fastness |

| Vat Blue 4 | Indanthrone | 7-8 | 4-5 | Good |

| Vat Yellow 1 | Flavanthrone | 7 | 4-5 | Good |

| Vat Green 1 | Caledon Jade Green | 7-8 | 4-5 | Good |

| Vat Brown 1 | --- | 7 | 4-5 | Excellent |

| Vat Violet 1 | --- | 6-7 | 4-5 | Good |

Note: Fastness ratings can vary depending on the depth of shade and the specific dyeing conditions.

Table 2: Typical Yields for the Synthesis of Anthraquinone Vat Dyes

| Dye | Synthesis Method | Reported Yield |

| C.I. Vat Blue 4 | From 2-aminoanthraquinone with inorganic/organic base mixture | 81%[6] |

| C.I. Vat Blue 4 | From 1-aminoanthraquinone with hydrous cyclic urea derivative | 97.0 - 97.6%[7] |

| C.I. Vat Blue 6 | From C.I. Vat Blue 4 and sulfonyl chloride | 99.4 - 99.6%[8] |

| C.I. Vat Yellow 33 | Multi-step synthesis | Overall yield is a product of individual steps (average ~79% per step)[9] |

Detailed Experimental Protocols

The following are illustrative protocols for the synthesis and application of key anthraquinone vat dyes, based on established chemical literature. Safety Precautions: These procedures involve hazardous chemicals and should only be carried out by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.

Experimental Protocol for the Synthesis of C.I. Vat Blue 4 (Indanthrone)

This protocol is a generalized representation of the industrial synthesis.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide

-

Sodium hydroxide

-

Organic base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene)

-

Aprotic polar organic solvent (e.g., o-dichlorobenzene)

-

Methanol

-

Inert gas (e.g., Nitrogen)

Procedure:

-

In a reaction vessel equipped for high-temperature reactions and under an inert atmosphere, a mixture of inorganic and organic bases is prepared in an aprotic polar organic solvent.[6]

-

The mixture is heated to approximately 100°C with stirring until the solids are dissolved.

-

2-aminoanthraquinone is added to the reaction mixture.

-

The temperature is then raised to 140-180°C, and the reaction is monitored until the starting material is consumed (e.g., by thin-layer chromatography).[6]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Methanol is added to precipitate the product.

-

The solid product is collected by filtration, washed with methanol until the filtrate is colorless, and then dried to yield C.I. Vat Blue 4.[6]

Experimental Protocol for the Vat Dyeing of Cotton with an Anthraquinone Dye

This protocol provides a general procedure for applying an anthraquinone vat dye to cotton fabric.

Materials:

-

Cotton fabric (scoured and bleached)

-

Anthraquinone vat dye (e.g., C.I. Vat Blue 4)

-

Sodium hydroxide (caustic soda)

-

Sodium hydrosulfite (hydro)

-

Wetting agent

-

Sequestering agent

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Detergent

-

Soda ash

Procedure:

-

Vatting: In a separate vessel, a stock solution of the vat dye is prepared by pasting the dye with a wetting agent and then adding warm water. Sodium hydroxide and sodium hydrosulfite are then added to reduce the dye to its soluble leuco form. This is typically done at a temperature of 50-60°C.[10]

-

Dye Bath Preparation: The main dye bath is prepared with water, a wetting agent, and a sequestering agent. The temperature is raised to the dyeing temperature (e.g., 60-80°C).[11]

-

Dyeing: The vatted dye solution is added to the dye bath. The cotton fabric is then immersed in the dye bath and dyeing is carried out for 45-60 minutes.[10]

-

Rinsing: After dyeing, the fabric is rinsed with water to remove excess dye and chemicals.

-

Oxidation: The fabric is then treated with an oxidizing agent, such as a dilute solution of hydrogen peroxide, to convert the leuco dye back to its insoluble pigment form.[12] This is typically done at a lower temperature (e.g., 40-50°C) for 10-15 minutes.

-

Soaping: To improve fastness and achieve the final shade, the dyed fabric is "soaped" by treating it in a hot solution of detergent and soda ash (e.g., at or near boiling for 15-20 minutes).[10]

-

Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water and finally dried.

Conclusion

The historical development of anthraquinone vat dyes represents a significant chapter in the advancement of chemical technology. From the initial discovery of Indanthrene Blue to the wide array of high-performance colorants available today, these dyes have consistently provided a combination of vibrant shades and exceptional durability that remains highly valued in the textile industry. For researchers and scientists, the complex organic synthesis, the chemistry of the dyeing process, and the structure-property relationships of these molecules continue to be areas of interest and innovation. The principles established in the development of anthraquinone vat dyes have laid a foundation for the creation of other high-performance materials and continue to be relevant in the ongoing quest for new and improved colorants.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. raa.se [raa.se]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. textilelearner.net [textilelearner.net]

- 5. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 6. CN105778553A - Improvement method for preparing C.I.vat blue 4 - Google Patents [patents.google.com]

- 7. CN102206425A - Preparation method of vat blue dye - Google Patents [patents.google.com]

- 8. CN111087833A - Industrial synthesis method of vat blue 6 - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. textilelearner.net [textilelearner.net]

- 11. Vat Dyeing Process of Cotton [textilepad.com]

- 12. textiletrainer.com [textiletrainer.com]

Methodological & Application